4-Chloro-3-(cyclopropanecarbonylamino)benzamide
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Overview
Description
4-Chloro-3-(cyclopropanecarbonylamino)benzamide, also known as CC3, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to possess a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(cyclopropanecarbonylamino)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound may alter the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing inflammation in the brain.
Advantages and Limitations for Lab Experiments
4-Chloro-3-(cyclopropanecarbonylamino)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in experiments.
However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the effects of this compound may vary depending on the type of cell or tissue being studied, which can make it challenging to generalize the results.
Future Directions
There are several future directions for research on 4-Chloro-3-(cyclopropanecarbonylamino)benzamide. One potential area of investigation is its use in combination with other anticancer agents to enhance their effectiveness. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its specific targets in cells. Finally, research is needed to determine the safety and efficacy of this compound in animal models and in clinical trials.
Synthesis Methods
4-Chloro-3-(cyclopropanecarbonylamino)benzamide can be synthesized through a multistep process that involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropanecarbonyl chloride, followed by reduction with iron powder and treatment with ammonia. This reaction yields this compound as a white crystalline solid with a melting point of 222-224°C.
Scientific Research Applications
4-Chloro-3-(cyclopropanecarbonylamino)benzamide has been investigated for its potential therapeutic applications in various scientific studies. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
4-chloro-3-(cyclopropanecarbonylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-8-4-3-7(10(13)15)5-9(8)14-11(16)6-1-2-6/h3-6H,1-2H2,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOJRSGEFFOWAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=CC(=C2)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.